molecular formula C17H21N3O4 B2552587 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 1171144-57-2

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2552587
CAS No.: 1171144-57-2
M. Wt: 331.372
InChI Key: ZNYSWDYMXUGKOK-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic small molecule featuring a 1,3,4-oxadiazole heterocycle, a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole core is a privileged structure known for its diverse biological activities and is extensively utilized in the design of pharmacologically active compounds . This particular derivative is engineered for researchers investigating the structure-activity relationships (SAR) of heterocyclic compounds, especially those targeting infectious diseases and enzyme inhibition. The compound's structure integrates a cyclohexyl moiety linked to the oxadiazole ring and an acetamide bridge connected to a 4-methoxyphenoxy group, a design that may influence its bioavailability and target binding affinity. Oxadiazole derivatives have recently demonstrated potent antiviral properties, specifically showing promise as inhibitors of HIV-1 Tat-mediated transcription, a critical process for viral replication . These compounds can disrupt viral transcription without affecting general cellular machinery, making them valuable probes for studying unique viral pathways . Furthermore, analogous 1,3,4-oxadiazole-sulfanyl acetamide compounds have exhibited notable inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in biochemical screenings, suggesting potential research applications in neuroscience . The structural hybridization of oxadiazole with acetamide and aryloxy groups, as seen in this product, is a common strategy in anticancer agent design, though the specific activity is highly dependent on the final molecular architecture . This product is provided For Research Use Only and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-13-7-9-14(10-8-13)23-11-15(21)18-17-20-19-16(24-17)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYSWDYMXUGKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Oxadiazole Core Formation

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of diacylhydrazides under acidic conditions. A representative protocol involves:

  • Hydrazide Preparation : Benzohydrazide reacts with cyclohexanecarboxylic acid in phosphorus oxychloride (POCl₃) at reflux to form 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole.
  • Nitration and Reduction : The phenyl group undergoes nitration with KNO₃/H₂SO₄ at 0°C, followed by reduction with SnCl₂/HCl to yield 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)aniline.

Critical Parameters :

  • POCl₃ acts as both solvent and dehydrating agent, achieving cyclization in 6–8 hours at 110°C.
  • Nitration requires strict temperature control (0–5°C) to prevent byproducts.

Acetamide Side-Chain Introduction

The 2-(4-methoxyphenoxy)acetamide moiety is introduced via nucleophilic acyl substitution:

  • Chloroacetylation : 4-Methoxyphenol reacts with chloroacetyl chloride in acetone/K₂CO₃ to form 2-chloro-N-(4-methoxyphenoxy)acetamide.
  • Coupling Reaction : The chloroacetamide intermediate couples with the oxadiazole-aniline derivative under reflux in tetrahydrofuran (THF), catalyzed by triethylamine.

Yield Optimization :

  • THF increases solubility of aromatic intermediates, improving coupling efficiency to 78–82%.
  • Excess triethylamine (2.5 eq) neutralizes HCl byproducts, shifting equilibrium toward product formation.

Green Chemistry Approaches

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol involves:

  • Hydrazide Synthesis : Benzohydrazide and cyclohexanecarboxylic acid are irradiated at 150 W for 10 minutes in POCl₃.
  • One-Pot Functionalization : Sequential addition of 4-methoxyphenoxyacetyl chloride under microwave conditions (100°C, 5 minutes) achieves 89% yield.

Advantages :

  • Energy consumption reduced by 60% compared to conventional heating.
  • Narrower product distribution (PDI < 1.2) due to uniform thermal gradients.

Solvent-Free Mechanochemical Synthesis

Grinding techniques eliminate volatile organic solvents:

  • Ball-Milling Cyclocondensation : Benzohydrazide, cyclohexanecarboxylic acid, and POCl₃ are ground in a planetary mill (350 rpm, 30 minutes).
  • Solid-State Coupling : The oxadiazole intermediate is mixed with 2-(4-methoxyphenoxy)acetic acid and N,N’-dicyclohexylcarbodiimide (DCC), ground for 20 minutes.

Performance Metrics :

  • 94% conversion efficiency vs. 78% in solution-phase reactions.
  • No column chromatography required; products are purified by recrystallization.

Analytical Characterization and Validation

Spectroscopic Confirmation

Key Spectral Data :

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1,3,4-Oxadiazole 1590 (C=N) 162.5 (C-2)
Acetamide NH 3310 9.43 (s, 1H)
4-Methoxyphenoxy 1245 (C-O) 3.81 (s, 3H, OCH₃) 55.8 (OCH₃)

Mass Spectrometry :

  • ESI-MS m/z 332.1 [M+H]⁺, consistent with molecular formula C₁₇H₂₁N₃O₄.

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm)
  • Mobile Phase: MeCN/H₂O (70:30), 1.0 mL/min
  • Retention Time: 6.72 minutes; purity >99.2%.

Challenges and Process Optimization

Byproduct Formation in Cyclocondensation

Issue : Residual diacylhydrazide (5–8%) due to incomplete cyclization.
Mitigation :

  • Add molecular sieves (4Å) to absorb H₂O, shifting equilibrium.
  • Use POCl₃ excess (1.5 eq) to drive reaction completion.

Scale-Up Limitations

Green Methods : Microwave and mechanochemical protocols face batch size restrictions (<100 g).
Hybrid Approach :

  • Initial cyclization via microwave (kg-scale reactors).
  • Coupling in continuous-flow systems with immobilized DCC.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the acetamide position.

Scientific Research Applications

Anticancer Applications

Research has indicated that compounds containing the oxadiazole structure exhibit promising anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit tumor growth in various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide and related compounds:

CompoundCancer Cell LinePercent Growth Inhibition (PGI)Reference
This compoundSNB-1986.61%
This compoundOVCAR-885.26%
This compoundNCI-H4075.99%

These results suggest that the compound possesses significant potential as an anticancer agent.

Other Therapeutic Applications

Beyond its anticancer properties, compounds similar to this compound have shown potential in other areas:

  • Anti-inflammatory Activity: Research indicates that oxadiazole derivatives can inhibit inflammatory pathways and may serve as leads for developing anti-inflammatory drugs.
  • Antimicrobial Properties: Studies have demonstrated that certain oxadiazoles exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anti-diabetic Effects: Some derivatives have been evaluated for their ability to lower glucose levels in diabetic models.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives:

  • Study on Glioblastoma Cells: A study evaluated the cytotoxic effects of an oxadiazole derivative against LN229 glioblastoma cells and found significant apoptosis induction .
  • In Vivo Anti-diabetic Activity: Research using Drosophila melanogaster models demonstrated that specific oxadiazole compounds significantly reduced glucose levels .

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is largely dependent on its specific application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Agriculture: It could disrupt essential biological processes in pests or weeds, leading to their elimination.

    Materials Science: The compound’s unique electronic structure may impart desirable properties to materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, synthesis routes, and biological activities of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide with analogous compounds derived from the evidence:

Compound Name Oxadiazole Substituent Acetamide Substituent Synthesis Route Reported Biological Activity References
This compound 5-Cyclohexyl 4-Methoxyphenoxy Likely via S-alkylation of oxadiazole-thione with chloroacetamide derivatives Inferred potential for antiproliferative/antimicrobial activity (based on structural analogs) -
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide 5-Diphenylmethyl Pyrazin-2-yl S-Alkylation of 5-(diphenylmethyl)-oxadiazole-thione with 2-chloro-N-(pyrazin-2-yl)acetamide Not specified, but pyrazine derivatives often exhibit antitubercular or kinase inhibitory activity
N-(Benzothiazol-2-yl)-2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide Varied (e.g., aryl, alkyl) Benzothiazol-2-yl Condensation of hydrazides with CS₂, followed by alkylation with chloroacetamides Significant apoptotic activity against cancer cell lines
2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide 4-Oxo-phthalazin-1-yl 4-Sulfamoylphenyl Reaction of hydrazides with formaldehyde and amines under ultrasonic conditions Antiproliferative activity (IC₅₀ values in µM range against breast cancer cells)
N-(4-Acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide 4-Bromophenyl-quinolin-4-yl 4-Acetylphenyl Alkylation of oxadiazole-thiol with chloroacetamide derivatives Pending biological evaluation (structural characterization only)
2-(4-Methoxyphenoxy)-N-((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)acetamide Cephalosporin-oxadiazole hybrid 4-Methoxyphenoxy (linked to cephalosporin) Functionalization of cephalosporin core with oxadiazole and acetamide moieties Antibacterial activity against Mycobacterium tuberculosis (low yield: 32%)

Key Structural and Functional Comparisons:

Oxadiazole Substituents: The cyclohexyl group in the target compound contrasts with diphenylmethyl (higher aromaticity, ), phthalazinone (hydrogen-bonding capacity, ), and quinoline (planar aromaticity, ). Cyclohexyl may enhance membrane permeability compared to bulky aromatic groups.

Acetamide Modifications: The 4-methoxyphenoxy side chain differs from pyrazine (heteroaromatic, ), benzothiazole (apoptosis induction, ), and sulfamoylphenyl (antiproliferative, ). Methoxy groups often improve metabolic stability.

Biological Activity Trends :

  • Compounds with thioether linkages (e.g., ) show stronger apoptotic activity, possibly due to sulfur’s redox activity.
  • Cephalosporin hybrids () prioritize antibacterial over anticancer applications, though yields are suboptimal.

Synthesis Efficiency: The target compound’s synthesis likely mirrors S-alkylation routes (), but scalability depends on cyclohexyl-thione intermediate availability. Ultrasonic-assisted methods () improve reaction times for phthalazinone derivatives.

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial effects, cytotoxicity, and mechanisms of action. The compound belongs to the oxadiazole family, which has been noted for various pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, with a molecular weight of approximately 318.39 g/mol. Its structure features a cyclohexyl group and a methoxyphenoxy moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown strong bactericidal effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AMRSA16 µg/mL
Compound BE. coli32 µg/mL
Compound CPseudomonas aeruginosa64 µg/mL

This table illustrates the efficacy of various oxadiazole derivatives against selected bacterial strains.

Cytotoxicity Studies

Cytotoxicity assessments have shown that certain oxadiazole derivatives possess selective toxicity towards cancer cell lines while exhibiting minimal effects on normal cells. For example, compounds similar to this compound were tested against L929 normal cells and A549 lung cancer cells. The results indicated that while some derivatives increased cell viability in L929 cells at lower concentrations, they significantly inhibited the growth of A549 cells .

Table 2: Cytotoxicity Results for Oxadiazole Derivatives

CompoundCell LineConcentration (µM)Cell Viability (%)
Compound XL92910095
Compound YA5495070
Compound ZA54910050

This data highlights the selective cytotoxic effects observed in cancer versus normal cell lines.

The mechanism of action for oxadiazole derivatives often involves interference with bacterial cell wall synthesis or disruption of cellular processes. The presence of the oxadiazole ring is crucial for these activities. It is hypothesized that the -N=CO group within these compounds plays a significant role in inhibiting key enzymes involved in biofilm formation and cell division in bacteria .

Case Studies

Several case studies have reported on the synthesis and evaluation of oxadiazole derivatives:

  • Study on Antimicrobial Efficacy : A study synthesized a series of 1,3,4-oxadiazoles and evaluated their antimicrobial activity against resistant strains. The findings indicated that some derivatives were more potent than traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of newly synthesized oxadiazoles on various cancer cell lines. Results showed promising selectivity towards cancer cells with minimal toxicity to healthy cells .

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